4-Demethyl pantoprazole is derived from pantoprazole through metabolic processes, particularly demethylation. As a metabolite, it plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of pantoprazole itself. The classification of this compound as a PPI places it alongside other medications like omeprazole and esomeprazole, which share similar mechanisms of action but differ in their metabolic pathways and clinical applications .
The synthesis of 4-Demethyl pantoprazole generally involves the demethylation of pantoprazole. This process can be executed using various chemical agents, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. For instance, reactions may be conducted at low temperatures (0°C to 25°C) to minimize side reactions and ensure selective demethylation . In industrial settings, continuous flow reactors may be employed to enhance efficiency, along with advanced purification techniques such as chromatography to isolate the final product.
The molecular structure of 4-Demethyl pantoprazole features a benzimidazole core with various substituents that contribute to its pharmacological activity. Key structural components include:
The molecular weight of 4-Demethyl pantoprazole is approximately 341.34 g/mol. The compound exhibits specific stereochemistry that influences its binding affinity to the (H+, K+)-ATPase enzyme, critical for its function as a PPI .
4-Demethyl pantoprazole participates in several chemical reactions:
The primary mechanism of action for 4-Demethyl pantoprazole involves its interaction with the (H+, K+)-ATPase enzyme located in the gastric parietal cells.
4-Demethyl pantoprazole covalently binds to the sulfhydryl groups on cysteine residues within the enzyme, leading to irreversible inhibition. This action effectively suppresses gastric acid secretion by blocking the final step in acid production.
The pharmacokinetic profile of 4-Demethyl pantoprazole is closely related to that of pantoprazole, with rapid absorption and significant bioavailability. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, which further emphasizes its role as a metabolite rather than an independent therapeutic agent .
4-Demethyl pantoprazole exhibits several notable physical and chemical properties:
The melting point for 4-Demethyl pantoprazole has been reported around 130°C, indicating its thermal stability. Its log P value suggests moderate lipophilicity, which is beneficial for membrane permeability .
In scientific research and clinical practice, 4-Demethyl pantoprazole serves several important roles:
4-Demethyl pantoprazole (formally known as 4'-O-demethyl pantoprazole) represents the principal human metabolite of the widely prescribed proton pump inhibitor (PPI) pantoprazole. This transformation occurs through hepatic cytochrome P450 (CYP)-mediated metabolism, predominantly via the CYP2C19 isoenzyme [7]. Following oral administration of pantoprazole, approximately 80% undergoes metabolic conversion, with 4-Demethyl pantoprazole constituting the dominant urinary metabolite identified in pharmacokinetic studies [4] [7]. The metabolic pathway involves sequential phase I and phase II reactions: initial demethylation at the pyridine ring's 4-position, followed by conjugation (sulfation or glucuronidation) or reduction to form the stable sulfide derivative (4'-O-demethyl pantoprazole sulfide, denoted as M1) [4].
Table 1: Key Metabolic Characteristics of 4-Demethyl Pantoprazole
Characteristic | 4-Demethyl Pantoprazole | Parent (Pantoprazole) |
---|---|---|
Primary Metabolic Reaction | CYP2C19-mediated O-demethylation | Prodrug activation |
Excretion Pathway | Urine (>70% of metabolites) | Negligible (<2%) |
Relative Abundance in Humans | Dominant metabolite | Administered compound |
Pharmacological Activity | Inactive | Active (H+/K+-ATPase inhibition) |
This metabolite’s structural integrity (retention of the difluoromethoxy and sulfinyl benzimidazole moieties) contributes to its environmental persistence despite its lack of pharmacological activity against gastric proton pumps [4] [7].
4-Demethyl pantoprazole sulfide (M1) exhibits concerning environmental behavior due to its persistence and mobility in aquatic systems. Unlike the parent pantoprazole—which is rarely detected in environmental waters—M1 appears ubiquitously in wastewater-impacted environments. Recent monitoring data across German water systems reveal M1 concentrations averaging 320 ng/L in wastewater influents and 85 ng/L in effluents—approximately 30-fold higher than intact pantoprazole [4]. This establishes M1 as the environmentally relevant pantoprazole transformation product.
Critical factors driving its environmental significance include:
Table 2: Environmental Occurrence and Removal of 4-Demethyl Pantoprazole Sulfide (M1)
Environmental Compartment | Mean Concentration (ng/L) | Removal Efficiency (%) |
---|---|---|
Wastewater Influent | 320 | Baseline |
Wastewater Effluent (conventional) | 85 | 35–40 |
Surface Water | 24 | Not applicable |
Bank Filtrate | 18 | 25 |
Drinking Water | 2 | 89* |
*After ozonation & filtration [4] |
Despite M1’s environmental prominence, regulatory frameworks persistently overlook metabolites in pharmaceutical risk assessments. The EU’s "total residue approach" assumes environmental toxicity and fate data for parent compounds sufficiently cover metabolites—a stance critically challenged by recent findings [4] [6]. Key gaps include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0